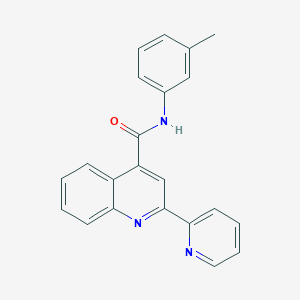

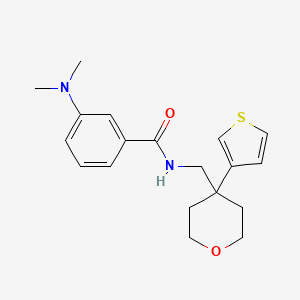

2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include condensation, cyclization, and functionalization steps. For example, the synthesis of metal complexes with quinoline carboxylate ligands, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been reported under hydrothermal conditions, where the structures were determined by various spectroscopic methods and single-crystal X-ray diffraction analysis (Zhang et al., 2016). Another example includes the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, highlighting the complex nature of synthesizing quinoline derivatives with specific functional groups (Yang et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with pyridin-2-yl and m-tolyl groups, can be characterized using various techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, bond lengths, angles, and overall molecular conformation. The crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been elucidated, showing the interactions and arrangement in the crystal lattice (Huang et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and coordination with metal ions. These reactions can significantly alter the chemical properties and potential applications of the compounds. For instance, lithiation followed by intramolecular attack has been utilized to synthesize polycyclic heterocycles from quinoline carboxamides (Clayden et al., 2005).

Applications De Recherche Scientifique

Synthesis and Coordination Chemistry for Targeted NO Delivery

The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which are structurally related to 2-(pyridin-2-yl)-N-(m-tolyl)quinoline-4-carboxamide, has been explored for their ability to form coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds exhibit potential in the targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO can be released upon exposure to long-wavelength light. This approach highlights the application of such compounds in medicinal chemistry, particularly in the development of therapeutic agents that leverage the biological effects of NO (Yang et al., 2017).

Antiproliferative Activities Against Human Cancer Cell Lines

A series of amide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including liver, breast, and colon carcinoma cell lines. These derivatives demonstrate significant cytotoxic activity, indicating their potential in cancer treatment through the inhibition of cell proliferation (Pirol et al., 2014).

Coordination Behavior and Cytotoxicity of Carboxamide Palladium(II) Complexes

Research into carboxamide palladium(II) complexes, bearing structural similarities to this compound, reveals insights into their coordination behavior and substitution kinetics. These complexes exhibit favorable interactions with DNA and proteins, alongside potent cytotoxic effects on various cancer cell lines. Such findings underscore their relevance in chemotherapy, particularly as alternatives to cisplatin with potentially reduced side effects (Omondi et al., 2021).

Antibacterial and Photoluminescent Properties

The study of metal complexes based on quinoline carboxylate ligands from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a compound analogous to the one , has yielded insights into their structural, antibacterial, and photoluminescent properties. These complexes display significant antibacterial activity against various strains, suggesting their utility in developing new antibacterial agents. Additionally, their photoluminescent behavior offers potential applications in bioimaging and sensors (Zhang et al., 2016).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)24-22(26)18-14-21(20-11-4-5-12-23-20)25-19-10-3-2-9-17(18)19/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBVXVQLDNWQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)

![N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2498413.png)

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)